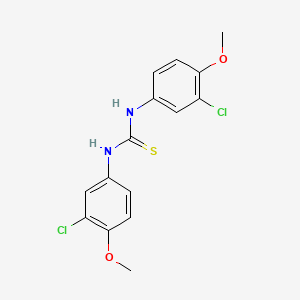

1,3-Bis(3-chloro-4-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

39861-74-0 |

|---|---|

Molecular Formula |

C15H14Cl2N2O2S |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

1,3-bis(3-chloro-4-methoxyphenyl)thiourea |

InChI |

InChI=1S/C15H14Cl2N2O2S/c1-20-13-5-3-9(7-11(13)16)18-15(22)19-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,22) |

InChI Key |

XEEJMQYIPPBMBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,3 Bis 3 Chloro 4 Methoxyphenyl Thiourea and Analogues

General Synthetic Routes for Thiourea (B124793) Compounds: Classical and Modern Approaches

The synthesis of thiourea compounds can be broadly categorized into classical and modern methods, each with its own set of advantages and limitations.

Classical Approaches:

Historically, the preparation of thioureas has relied on a few robust and well-established reactions. One of the most common methods involves the reaction of primary amines with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent or reacted with another amine to yield the thiourea. Another classical approach is the reaction of an amine with an isothiocyanate. This method is particularly useful for the synthesis of unsymmetrical thioureas if the requisite isothiocyanate is available. The use of thiophosgene (B130339) as a thiocarbonylating agent for amines is also a well-known, albeit less favored due to its high toxicity, classical method.

Modern Approaches:

In recent years, a number of innovative and more environmentally benign methods for thiourea synthesis have been developed. These modern approaches often focus on improving reaction efficiency, reducing waste, and avoiding hazardous reagents. Mechanochemical synthesis, utilizing ball milling to conduct reactions in the absence of bulk solvents, has emerged as a green and efficient method for preparing thioureas. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in many cases. Furthermore, the development of new thiocarbonylating agents and catalytic systems continues to expand the toolkit for thiourea synthesis. For instance, the use of 1,1'-thiocarbonyldiimidazole (B131065) as a less hazardous alternative to thiophosgene has gained traction.

The table below summarizes some of the key classical and modern synthetic approaches to thiourea compounds.

| Method Classification | Reagents | Brief Description | Key Advantages | Key Disadvantages |

| Classical | Primary Amine + Carbon Disulfide | Formation of a dithiocarbamate intermediate followed by reaction with another amine or desulfurization. | Readily available starting materials. | Can require harsh conditions and produce odorous byproducts. |

| Classical | Primary Amine + Isothiocyanate | Nucleophilic addition of an amine to an isothiocyanate. | High yielding and clean reactions. | Availability of the required isothiocyanate can be a limitation. |

| Classical | Primary Amine + Thiophosgene | Reaction of an amine with a highly reactive thiocarbonyl source. | Versatile for a wide range of amines. | Thiophosgene is highly toxic and corrosive. |

| Modern | Mechanochemical Synthesis | Grinding reactants together in a ball mill, often solvent-free. | Environmentally friendly, high yields, short reaction times. | Scalability can be a concern for some applications. |

| Modern | Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid heating, reduced reaction times, often improved yields. | Requires specialized equipment. |

| Modern | Alternative Thiocarbonylating Agents | Use of reagents like 1,1'-thiocarbonyldiimidazole. | Less hazardous than thiophosgene. | Can be more expensive than traditional reagents. |

Targeted Synthesis Strategies for Symmetrical Diarylthioureas

The synthesis of symmetrical diarylthioureas, such as 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea, typically employs the reaction of a substituted aniline (B41778) with a suitable thiocarbonylating agent. The starting material for the title compound is 3-chloro-4-methoxyaniline (B1194202). Two primary strategies can be envisioned for its synthesis.

Strategy 1: Reaction with Carbon Disulfide

This is a direct and atom-economical approach. Two equivalents of 3-chloro-4-methoxyaniline react with one equivalent of carbon disulfide, often in the presence of a base such as sodium hydroxide (B78521) or triethylamine, and a desulfurizing agent like hydrogen peroxide or an oxidizing agent. The reaction can be carried out in various solvents, including ethanol, water, or under solvent-free conditions. The general reaction is as follows:

2 Ar-NH₂ + CS₂ → Ar-NH-C(=S)-NH-Ar + H₂S

Strategy 2: Formation of Isothiocyanate Intermediate

This two-step approach involves the initial conversion of 3-chloro-4-methoxyaniline to 3-chloro-4-methoxyphenyl isothiocyanate. This can be achieved by reacting the aniline with carbon disulfide to form a dithiocarbamate salt, which is then treated with a reagent like ethyl chloroformate or a heavy metal salt to induce elimination of a thiol to form the isothiocyanate. Alternatively, reagents such as thiophosgene or its less hazardous equivalents can be used. The resulting isothiocyanate is then reacted with a second equivalent of 3-chloro-4-methoxyaniline to afford the desired symmetrical thiourea.

Ar-NH₂ + CS₂ → [Ar-NH-C(=S)-S]⁻ → Ar-N=C=S Ar-N=C=S + Ar-NH₂ → Ar-NH-C(=S)-NH-Ar

The choice of strategy often depends on the desired purity, scale of the reaction, and the availability and cost of reagents. The direct reaction with carbon disulfide is often simpler for symmetrical thioureas.

Below is a table outlining hypothetical reaction conditions for the synthesis of this compound based on general procedures for symmetrical diarylthioureas.

| Strategy | Reactants | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | 3-chloro-4-methoxyaniline, Carbon Disulfide | NaOH, H₂O₂ | Ethanol/Water | Reflux | 4-6 hours | Good to Excellent |

| 1 | 3-chloro-4-methoxyaniline, Carbon Disulfide | Triethylamine, Iodine | Dichloromethane | Room Temp | 2-4 hours | Good |

| 2 | 3-chloro-4-methoxyphenyl isothiocyanate, 3-chloro-4-methoxyaniline | - | Acetonitrile | Room Temp | 1-2 hours | Excellent |

Exploration of Derivatization and Functionalization Strategies for Structural Modification

The this compound scaffold offers several sites for structural modification, including the two nitrogen atoms of the thiourea core and the two aromatic rings. These modifications can be used to modulate the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or material properties.

N-Alkylation and N-Acylation:

The hydrogen atoms on the nitrogen atoms of the thiourea moiety are acidic and can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a nucleophilic anion. This anion can then react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of N-alkylated derivatives. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation could potentially be achieved.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acylated thioureas. These derivatives can introduce a variety of functional groups and can also serve as intermediates for further transformations.

Functionalization of the Aromatic Rings:

The two phenyl rings of this compound are amenable to electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and chloro substituents, as well as the thiourea linkage itself, will direct the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The thiourea group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the thiocarbonyl. The interplay of these directing effects will determine the regioselectivity of the substitution.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., bromine) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the chloro and thiourea groups might necessitate harsh reaction conditions.

Furthermore, the chloro substituents on the aromatic rings provide a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents, including new aryl groups, vinyl groups, or amino groups, significantly expanding the structural diversity of the derivatives.

The following table summarizes potential derivatization strategies for this compound.

| Reaction Type | Reagents | Potential Products |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N-methylated thiourea derivatives |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-acetylated thiourea derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted diarylthiourea derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted diarylthiourea derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted diarylthiourea derivatives |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a thiourea (B124793) derivative is characterized by several key absorption bands. For this compound, the spectrum is expected to exhibit distinct peaks corresponding to the N-H, C=S, C-N, and C-O stretching vibrations, as well as aromatic C-H and C=C bands.

The N-H stretching vibrations in diarylthioureas typically appear as a broad band in the region of 3200-3400 cm⁻¹, often influenced by hydrogen bonding. The thiocarbonyl (C=S) stretching vibration, a key indicator of the thiourea backbone, is generally observed in the range of 700-850 cm⁻¹. The C-N stretching vibrations are expected to appear around 1300-1400 cm⁻¹. Furthermore, the presence of the methoxy (B1213986) group should give rise to a strong C-O stretching band at approximately 1250 cm⁻¹ and an aromatic C-O stretching band near 1025 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region, while the C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-N Stretch | 1300-1400 |

| C-O Stretch (Methoxy) | ~1250 |

| C-O Stretch (Aromatic) | ~1025 |

| C=S Stretch | 700-850 |

| C-Cl Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H protons. The N-H protons would likely appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm, with its chemical shift being concentration and solvent dependent. The aromatic protons on the substituted phenyl rings would resonate in the aromatic region (δ 6.8-7.5 ppm), exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy group protons are expected to appear as a sharp singlet at approximately δ 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The most downfield signal is expected to be that of the thiocarbonyl carbon (C=S), typically appearing in the range of δ 180-190 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The carbon attached to the methoxy group will be observed around δ 150-155 ppm, while the carbon bearing the chlorine atom will be in a similar region. The methoxy carbon itself will appear as a distinct signal in the upfield region, around δ 55-60 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |

| N-H | 8.0 - 10.0 | C=S | 180 - 190 |

| Aromatic C-H | 6.8 - 7.5 | Aromatic C-O | 150 - 155 |

| Methoxy (O-CH₃) | 3.8 - 4.0 | Aromatic C-Cl | 120 - 135 |

| Aromatic C-H | 110 - 130 | ||

| Methoxy (O-CH₃) | 55 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways for diarylthioureas involve cleavage of the C-N bonds, leading to the formation of isothiocyanate and aniline (B41778) fragments.

X-ray Crystallographic Analysis of this compound and Related Symmetrical Diarylthioureas

Determination of Crystal System and Space Group

Symmetrical diarylthioureas are known to crystallize in various crystal systems, with monoclinic and triclinic systems being common. For instance, 1,3-Bis(2-chlorophenyl)thiourea has been reported to crystallize in the monoclinic space group P2₁/c. The specific crystal system and space group of this compound would be determined by the symmetry of its crystal lattice.

| Compound | Crystal System | Space Group |

| 1,3-Bis(2-chlorophenyl)thiourea | Monoclinic | P2₁/c |

| 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | Triclinic | P-1 |

| N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea | Triclinic | P-1 |

Analysis of Molecular Geometry and Conformation

The molecular geometry of diarylthioureas is characterized by the central thiourea plane and the orientation of the two aryl rings. The C-N bonds of the thiourea moiety typically exhibit partial double bond character. The conformation of the molecule is largely defined by the torsion angles around the C-N bonds, which determine the relative orientation of the phenyl rings.

In many diarylthiourea structures, the phenyl rings are twisted out of the plane of the thiourea group. For example, in 1,3-Bis(2-chlorophenyl)thiourea, the dihedral angle between the two benzene rings is 55.37°. In 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, the dihedral angle between the benzene rings is 71.03°. This twisting is a result of steric hindrance between the ortho-substituents and the sulfur atom or the other phenyl ring. For this compound, a similar twisted conformation is expected.

The conformation of the N-H bonds relative to the C=S bond can be either syn or anti. In the solid state, intermolecular hydrogen bonding, often of the N-H···S type, plays a significant role in the crystal packing. These hydrogen bonds can lead to the formation of dimers or extended chain structures.

| Compound | Dihedral Angle Between Phenyl Rings (°) | N-H Conformation |

| 1,3-Bis(2-chlorophenyl)thiourea | 55.37 | syn |

| 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | 71.03 | anti |

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking Interactions)3.3. Theoretical Spectroscopic Computations

Further research, including experimental crystallographic studies and computational chemistry analyses specifically targeting "this compound," is required to generate the content for the requested article.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea, DFT calculations would provide valuable insights into its reactivity and stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical data table for the electronic properties of this compound, derived from DFT calculations, would resemble the following:

| Parameter | Value (eV) |

| Energy of HOMO | Value |

| Energy of LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green represents neutral potential. For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms, and positive potential near the N-H protons.

Fukui Functions and Identification of Electrophilic/Nucleophilic Sites

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic and electrophilic attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can identify the specific atoms that are most susceptible to attack by electrophiles or nucleophiles, providing a more detailed picture of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It can reveal information about intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. For this compound, NBO analysis could elucidate the stability arising from electron delocalization between the phenyl rings and the thiourea (B124793) core.

Molecular Docking Studies for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Ligand-Receptor Affinities

Molecular docking simulations of this compound with a specific protein target would predict the most stable binding poses and calculate a docking score, which is an estimation of the binding affinity. The analysis of the docked pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

A hypothetical data table summarizing the results of a molecular docking study would look like this:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Name | Value | Residue 1, Residue 2, ... | Hydrogen bond, Hydrophobic, ... |

Note: This table requires specific data from molecular docking simulations with a defined biological target.

Identification of Key Interacting Amino Acid Residues

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This technique is instrumental in identifying the key amino acid residues within the binding site that are crucial for molecular recognition and the stability of the ligand-protein complex. For this compound, docking studies would be performed against a relevant biological target, which, for many thiourea derivatives, includes enzymes like kinases, urease, or viral proteins.

The interaction profile of this compound would likely be characterized by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The thiourea core (–NH–C(S)–NH–) is a potent hydrogen bond donor and acceptor. The N-H groups can form hydrogen bonds with backbone carbonyls or the side chains of amino acids such as Asp, Glu, and Ser. The sulfur atom, being a soft base, can also act as a hydrogen bond acceptor.

The two 3-chloro-4-methoxyphenyl rings contribute significantly to the binding. The methoxy (B1213986) groups (–OCH₃) can act as hydrogen bond acceptors. The chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid like Tyr or Phe. The phenyl rings themselves are predisposed to engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

Based on studies of similar bis-aryl thiourea derivatives, a hypothetical interaction map can be proposed. The following table outlines the potential types of interactions and the amino acid residues that are commonly involved.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Thiourea N-H groups | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bonding | Thiourea Sulfur atom | Arg, Lys, His |

| Hydrogen Bonding | Methoxy Oxygen atoms | Asn, Gln, Ser, Tyr |

| Halogen Bonding | Chlorine atoms | Main-chain C=O, Asp, Glu, Tyr |

| Hydrophobic/π-π Stacking | Phenyl rings | Phe, Tyr, Trp, Leu, Val, Ile |

Interactive Data Table: Potential Interacting Residues for this compound (This table is a representation of potential interactions based on the chemical structure of the compound and findings for analogous molecules.)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule over time, offering insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. For this compound, MD simulations can reveal the preferred conformations in an aqueous solution and the stability of its binding pose within a protein active site.

An MD simulation would typically be run for several nanoseconds to observe the rotational freedom around the single bonds of the thiourea linker and the phenyl rings. The dihedral angles between the phenyl rings and the central thiourea plane are key parameters to monitor. The flexibility of the molecule will influence how it can adapt its shape to fit into a binding pocket. The presence of two relatively bulky substituted phenyl groups may lead to specific low-energy conformations that are predominantly populated in solution.

When simulating the ligand-protein complex, MD simulations can assess the stability of the interactions predicted by molecular docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the persistence of specific hydrogen bonds and other non-covalent interactions over the simulation time. A stable binding mode is characterized by a low and fluctuating RMSD and consistent interactions with key amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of diarylthiourea derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, polar surface area (PSA).

3D descriptors: Molecular shape indices, van der Waals volume, solvent-accessible surface area.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, electronic parameters (e.g., Hammett constants).

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. The quality of the QSAR model is assessed by statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set.

Data Table: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition |

| Topological | Balaban J index, Wiener index | Atomic connectivity and branching |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | 3D arrangement of atoms |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

A robust QSAR model can provide valuable insights into the structural features that are important for the biological activity of diarylthiourea derivatives. For this compound, the model might reveal the following correlations:

Lipophilicity (LogP): The presence of two chloro and two methoxy groups will significantly influence the compound's lipophilicity. A QSAR model could indicate an optimal LogP range for activity, suggesting that either increasing or decreasing lipophilicity could enhance biological response.

Electronic Effects: The chlorine atoms are electron-withdrawing, while the methoxy groups are electron-donating. The electronic nature of the substituents on the phenyl rings can affect the hydrogen-bonding capability of the thiourea moiety and the strength of halogen bonds. The QSAR model could quantify the importance of these electronic effects.

Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibitory Potential

In vitro studies to determine the enzyme inhibitory profile of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea have not been specifically reported in the available literature. While thiourea (B124793) derivatives are recognized for their potential to interact with various enzyme classes, detailed experimental data for this particular substituted diarylthiourea is not available.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No specific studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found.

Urease Inhibition

There are no specific published IC50 values or detailed mechanistic studies on the urease inhibitory potential of this compound.

Carbonic Anhydrase (CA) Isoform Inhibition

Specific data on the inhibitory effects of this compound against various human carbonic anhydrase (hCA) isoforms such as hCA I, II, IX, and XII are not available in the reviewed literature.

Tyrosinase and Glycosidase Inhibition

While thiourea-containing compounds are known to be investigated as tyrosinase inhibitors, no specific in vitro studies or inhibition data for this compound against tyrosinase or glycosidase enzymes were identified.

Kinase Inhibition (e.g., VEGFR-2, EGFR TK, BRAF, K-Ras)

The inhibitory activity of this compound against key receptor tyrosine kinases such as VEGFR-2, EGFR TK, or serine/threonine kinases like BRAF and the GTPase K-Ras has not been reported in the available scientific literature.

Inhibition of Other Enzyme Systems (e.g., Farnesoid X Receptor, Prostaglandin E Synthase)

No in vitro studies were found that investigated the potential of this compound to inhibit other enzyme systems such as the Farnesoid X Receptor (FXR) or microsomal Prostaglandin E Synthase-1 (mPGES-1).

Other Notable Biological Activities (e.g., Antidiabetic, Anti-inflammatory)

Without published research, any information provided on these specific activities for this compound would be speculative and would not adhere to the required standards of scientific accuracy. The scientific community has explored various other thiourea derivatives, demonstrating a wide range of biological effects. However, the specific combination of 3-chloro-4-methoxyphenyl substituents on the thiourea core of this compound has not been detailed in the available literature.

Further experimental research is required to elucidate the potential biological and pharmacological profile of this compound.

Proposed Mechanisms of Action at the Molecular Level (e.g., interference with biochemical pathways, binding to specific biological macromolecules)

While direct in vitro studies detailing the specific molecular mechanisms of action for this compound are not extensively available, the biological activities of structurally related thiourea derivatives provide significant insights into its plausible mechanisms at the molecular level. The proposed mechanisms primarily revolve around the ability of the thiourea scaffold and its substituted phenyl rings to interact with and inhibit various biological macromolecules, thereby interfering with essential biochemical pathways.

A significant body of research points towards enzyme inhibition as a primary mechanism of action for thiourea derivatives. researchgate.netbiointerfaceresearch.comnih.gov These compounds have demonstrated the ability to inhibit a wide range of enzymes, including hydrolases and oxidoreductases. For instance, various functionally substituted thiourea and phenylthiourea derivatives have been identified as potent inhibitors of enzymes such as aldose reductase, α-amylase, and α-glycosidase. researchgate.net The inhibitory action is often attributed to the interaction of the thiourea moiety with the enzyme's active site. In the case of metalloenzymes like urease, the thiourea derivative can chelate the nickel ions essential for catalytic activity, leading to inhibition. nih.gov The presence of electron-withdrawing groups, such as the chloro substituents on the phenyl rings of this compound, has been noted to influence the inhibitory potency of arylthioureas. nih.gov

Another well-documented mechanism for the antimicrobial activity of thiourea derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, thiourea compounds can disrupt these vital processes, leading to bacterial cell death. Molecular docking studies on various thiourea analogs have supported this mechanism, showing favorable interactions with the DNA gyrase subunit B receptor. nih.gov The substitution pattern on the aryl groups, including the presence of dichloro and methoxy (B1213986) moieties, has been shown to confer significant antibacterial activity, suggesting that this compound may also operate through this pathway. nih.gov

Furthermore, direct interaction with DNA represents another potential mechanism of action for thiourea derivatives. mdpi.com Molecular docking analyses have indicated that some bis-thiourea derivatives can exhibit groove binding, incomplete contact, and mixed-mode DNA binding. mdpi.com This interaction can interfere with DNA replication and transcription, contributing to the compound's biological effects.

In the context of anticancer activity, modified thiourea derivatives have been shown to inhibit various enzymes implicated in carcinogenesis. biointerfaceresearch.com Their multi-targeted action makes them promising candidates for overcoming drug resistance. biointerfaceresearch.com The thiourea scaffold, with its thionic group and two amino groups, is capable of forming donor-acceptor bonds and non-covalent interactions with various functional groups within biological targets like enzymes and cellular receptors. biointerfaceresearch.com

The following table summarizes the observed in vitro inhibitory activities of various thiourea derivatives against different enzymes, illustrating the potential molecular targets for compounds like this compound.

| Thiourea Derivative Class | Target Enzyme/Macromolecule | Observed In Vitro Effect |

| Functionally substituted thioureas | α-Glycosidase, α-Amylase | Inhibition researchgate.net |

| N-Aryl and N,N'-diarylthioureas | Enzymes involved in carcinogenesis | Inhibition of tumor cell proliferation biointerfaceresearch.com |

| Thiourea derivatives with heterocyclic moieties | DNA Gyrase, Topoisomerase IV | Inhibition nih.gov |

| Arylthioureas | Urease | Inhibition nih.gov |

| 1-Allyl-3-benzoylthiourea analogs | DNA Gyrase Subunit B | Binding affinity in molecular docking studies nih.gov |

| Alkyl chain-linked thioureas | Urease | Inhibition rsc.org |

| Bis-acyl-thiourea derivatives | DNA | Binding nih.gov |

It is important to note that these are proposed mechanisms based on the activities of structurally analogous compounds. Further in vitro studies on this compound are necessary to definitively elucidate its specific molecular targets and mechanisms of action.

Coordination Chemistry of 1,3 Bis 3 Chloro 4 Methoxyphenyl Thiourea As a Ligand

Ligand Design Principles and Identification of Potential Donor Atoms (Sulfur and Nitrogen)

The design of 1,3-bis(3-chloro-4-methoxyphenyl)thiourea incorporates several key features that dictate its coordination behavior. The core of the molecule is the thiourea (B124793) moiety (-NH-C(S)-NH-), which provides the primary donor sites for metal coordination. Thiourea and its derivatives are known to be excellent ligands due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms, allowing them to coordinate with a wide variety of metal ions. chemrevlett.com

The principal donor atoms in this compound are the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the N-H groups. The sulfur atom, being a soft donor, typically exhibits a high affinity for soft metal ions. Conversely, the nitrogen atoms are harder donor sites. This dual-donor capability allows the ligand to act in a flexible manner, adapting to the electronic properties of the metal center.

The electronic properties of the aryl substituents also play a crucial role in modulating the donor capacity of the sulfur and nitrogen atoms. The presence of electron-withdrawing chloro groups and electron-donating methoxy (B1213986) groups on the phenyl rings of this compound influences the electron density on the thiourea core. This, in turn, affects the nucleophilicity of the donor atoms and the stability of the resulting metal complexes.

Formation of Metal Complexes with Transition and Main Group Metals (e.g., Cu, Ni, Fe, Pt, Ru, Zn, Cd, Hg)

N,N'-disubstituted thiourea ligands readily form stable complexes with a wide range of transition and main group metals. nih.gov Based on the known reactivity of similar thiourea derivatives, this compound is expected to form complexes with metals such as copper (Cu), nickel (Ni), iron (Fe), platinum (Pt), ruthenium (Ru), zinc (Zn), cadmium (Cd), and mercury (Hg). The synthesis of these complexes typically involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent.

The nature of the metal ion and the reaction conditions, including the metal-to-ligand molar ratio and the solvent, can influence the stoichiometry and geometry of the resulting complex. For instance, with divalent metal ions, complexes with a general formula of [ML₂X₂] (where L is the thiourea ligand and X is an anion like chloride or perchlorate) are commonly observed. nih.gov In some cases, the thiourea ligand can deprotonate to act as an anionic ligand, leading to the formation of neutral complexes of the type [ML₂].

| Metal Ion | Typical Complex Stoichiometry | Potential Geometry |

|---|---|---|

| Cu(I) / Cu(II) | [CuL₂]⁺, [CuLCl], [CuL₂Cl₂] | Tetrahedral, Square Planar |

| Ni(II) | [NiL₂Cl₂], [NiL₂] | Square Planar, Octahedral |

| Fe(II) / Fe(III) | [FeL₂Cl₂], [FeL₃]³⁺ | Tetrahedral, Octahedral |

| Pt(II) | [PtL₂Cl₂], [PtL₂] | Square Planar |

| Ru(II) | [Ru(arene)LCl₂] | Piano-stool |

| Zn(II) | [ZnL₂Cl₂] | Tetrahedral |

| Cd(II) | [CdL₂Cl₂] | Tetrahedral |

| Hg(II) | [HgL₂Cl₂] | Tetrahedral |

Elucidation of Coordination Modes (Monodentate, Bidentate, Multidentate, Bridging)

The versatility of thiourea-based ligands is evident in their ability to adopt various coordination modes. For this compound, several coordination modes can be anticipated based on studies of analogous compounds.

Monodentate Coordination: The most common coordination mode for neutral N,N'-diarylthiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.com This is particularly prevalent with soft metal ions that have a strong affinity for sulfur. In such complexes, the nitrogen atoms of the thiourea are not involved in coordination.

Bidentate Coordination: Bidentate coordination can occur through the sulfur and one of the nitrogen atoms, forming a four-membered chelate ring. mdpi.comnih.gov This mode of coordination often involves the deprotonation of the coordinating nitrogen atom, resulting in an anionic S,N-bidentate ligand. This chelation can enhance the stability of the resulting metal complex.

Bridging Coordination: The thiourea ligand can also act as a bridging ligand, connecting two metal centers. This can occur in a μ₂-S fashion, where the sulfur atom is bonded to two different metal ions. This bridging mode can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

The specific coordination mode adopted by this compound will depend on a variety of factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

Spectroscopic and Crystallographic Characterization of Metal-Thiourea Complexes

The structural elucidation of metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon coordination of the sulfur atom to a metal, a shift in the ν(C=S) stretching frequency is typically observed. chemrevlett.com A decrease in this frequency is indicative of S-coordination. If the nitrogen atoms are also involved in coordination, changes in the ν(N-H) stretching frequencies will be apparent. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the N-H protons and the carbon atom of the C=S group upon complexation can confirm the involvement of these atoms in coordination. mdpi.com For diamagnetic complexes, detailed structural information can be obtained from 2D NMR experiments.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide insights into their geometry. The d-d transitions of the metal ions are sensitive to the coordination environment, and the position and intensity of these bands can help in assigning the geometry of the complex. utm.my

| Technique | Information Obtained | Key Spectroscopic/Crystallographic Features |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of donor atoms | Shift in ν(C=S) and ν(N-H) stretching frequencies |

| NMR Spectroscopy | Structure in solution | Changes in chemical shifts of N-H and C=S signals |

| UV-Visible Spectroscopy | Coordination geometry | Position and intensity of d-d transition bands |

| X-ray Crystallography | Solid-state structure | Precise bond lengths, bond angles, and coordination mode |

Applications of Metal-Thiourea Complexes in Catalysis and Sensing

Metal complexes of thiourea derivatives have shown promise in various applications, particularly in the fields of catalysis and chemical sensing.

Catalysis: Thiourea-based metal complexes have been investigated as catalysts in a range of organic transformations. For example, ruthenium-thiourea complexes have been employed as catalysts in transfer hydrogenation reactions. nih.gov The catalytic activity is often influenced by the nature of the thiourea ligand and the metal center. The electronic and steric properties of the 3-chloro-4-methoxyphenyl substituents in the title ligand could potentially be tuned to optimize catalytic performance.

Sensing: The ability of thiourea derivatives to bind selectively to certain anions and cations has led to their use in the development of chemical sensors. The coordination of an analyte to the metal center of a thiourea complex can induce a change in its spectroscopic properties (e.g., color or fluorescence), allowing for visual or instrumental detection. Given the presence of potential hydrogen-bonding N-H groups and the coordinating sulfur atom, complexes of this compound could be explored for their anion sensing capabilities.

Structure Activity Relationship Sar Studies and Pharmacophore Mapping

Influence of Halogen (Chlorine) and Methoxy (B1213986) Substitutions on Biological Activity

The presence of halogen and methoxy substituents on the aromatic rings of 1,3-diarylthioureas can significantly modulate their biological activity. While direct studies on 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea are limited, the effects of these functional groups can be inferred from research on related compounds.

Halogen (Chlorine) Substitution:

Electron-withdrawing groups, such as chlorine, on the phenyl rings of thiourea (B124793) derivatives are often associated with enhanced biological activity. For instance, studies on various thiourea derivatives have shown that compounds bearing a chlorine atom, particularly in the para-position of the phenyl ring, exhibit potent antimicrobial and anticancer activities. The high electronegativity of chlorine can influence the electronic environment of the entire molecule, potentially enhancing its interaction with biological targets. For example, some monosubstituted thiourea derivatives with a p-chloro substituent have demonstrated high efficacy. mdpi.com The presence of multiple chlorine atoms can further amplify this effect.

Methoxy Substitution:

The methoxy group, an electron-donating group, also plays a crucial role in the biological profile of diarylthioureas. The position of the methoxy group is critical; for example, in some series of bioactive compounds, meta-methoxy groups have been found to be important for activity. mdpi.com The methoxy group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its target. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein. nih.gov However, in some cases, the replacement of a hydroxyl group with a methoxy group has been shown to decrease activity, highlighting the nuanced role of this substituent. mdpi.com

| Compound Analogue | Substituents | Observed Activity Trend |

|---|---|---|

| Analogue A | 4-Chloro | High |

| Analogue B | 3,4-Dichloro | Very High |

| Analogue C | 4-Methoxy | Moderate |

| Analogue D | 3-Chloro, 4-Methoxy | Potentially High (synergistic or antagonistic effects) |

Role of the Thiourea Scaffold in Molecular Recognition and Biological Interaction

The thiourea scaffold (-NH-C(S)-NH-) is a privileged structure in medicinal chemistry due to its unique chemical properties that facilitate molecular recognition and interaction with biological targets. nih.gov Its ability to form strong hydrogen bonds is a key feature. The two N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. biointerfaceresearch.com This dual hydrogen-bonding capability allows thiourea derivatives to bind effectively to the active sites of enzymes and receptors. biointerfaceresearch.comnih.gov

The sulfur atom of the thiourea group is larger and more polarizable than the oxygen atom in a urea (B33335) group, which can lead to different binding interactions. The thiourea moiety's geometry and electronic properties allow it to participate in various non-covalent interactions, including hydrogen bonds and π-π stacking interactions with aromatic residues in a protein's binding pocket. biointerfaceresearch.com Molecular docking studies have often revealed that the thiourea core of a ligand interacts with key amino acid residues, anchoring the molecule in the active site. biointerfaceresearch.com

The conformation of the thiourea group (cis-trans isomerism of the N-H bonds) can also influence its binding affinity. nih.gov The trans-trans conformation is often favored as it allows both N-H groups to interact with a single hydrogen-bond acceptor site on the target molecule, enhancing the binding affinity. nih.gov

| Structural Feature | Type of Interaction | Biological Significance |

|---|---|---|

| N-H groups | Hydrogen Bond Donor | Anchoring the molecule in the active site of enzymes/receptors. |

| C=S group (Sulfur) | Hydrogen Bond Acceptor, Lipophilic Interactions | Contributing to binding affinity and specificity. |

| Planar Core | Potential for π-π stacking | Interaction with aromatic amino acid residues. |

Comparative Analysis with Related Urea Derivatives (Bioisosterism and Functional Group Impact)

Urea and thiourea are considered bioisosteres, meaning they are functional groups with similar physical and chemical properties that can often be interchanged in a molecule without significantly altering its biological activity. nih.gov However, the replacement of the oxygen atom in urea with a sulfur atom in thiourea can lead to subtle but important differences in their biological profiles.

Generally, thiourea derivatives are found to be more lipophilic and less soluble in water than their urea counterparts. This difference in lipophilicity can affect the pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion. In some cases, thiourea derivatives have been found to be more potent than the corresponding urea derivatives. mdpi.com For instance, a comparative study on a series of compounds containing 1,2,4-triazole (B32235) moieties showed that the thiourea derivatives were much more potent in terms of larvicidal activity than the corresponding urea derivatives. mdpi.com

The difference in activity can be attributed to several factors. The greater polarizability of the sulfur atom in thiourea can lead to stronger van der Waals interactions with the biological target. Additionally, the hydrogen bonding characteristics of urea and thiourea are slightly different. While both can act as hydrogen bond donors and acceptors, the strength and geometry of these bonds can vary, leading to differences in binding affinity.

Design Principles for Optimized Biological Potency and Selectivity

The design of potent and selective thiourea-based therapeutic agents is guided by several key principles derived from SAR studies.

Substitution Pattern on Aromatic Rings: The introduction of specific substituents on the phenyl rings is a critical strategy for optimizing activity. As a general trend, the presence of electron-withdrawing groups, such as halogens or nitro groups, at the para-position of the benzene (B151609) ring is beneficial for enhancing inhibitory activity against various biological targets. nih.govnih.gov The combination and positioning of different substituents need to be carefully considered to achieve the desired biological effect.

Scaffold Hopping and Hybridization: In some cases, incorporating the thiourea moiety into a larger, more complex scaffold or creating hybrid molecules that combine the thiourea pharmacophore with other known active fragments can lead to compounds with improved potency and selectivity. mdpi.com

Exploiting Hydrogen Bonding: The design should aim to maximize the hydrogen bonding interactions between the thiourea core and the target protein. This can be achieved by ensuring the N-H groups are correctly oriented for optimal interaction with hydrogen bond acceptors in the binding site. nih.gov Computational methods like molecular docking are valuable tools for predicting and understanding these interactions. biointerfaceresearch.com

By systematically applying these design principles, medicinal chemists can develop novel thiourea derivatives with enhanced biological activity and a more favorable therapeutic profile.

Potential for Rational Drug Design and Agrochemical Development

Identification of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea as a Lead Scaffold

A lead scaffold in drug discovery and agrochemical development is a core chemical structure that demonstrates a desired biological activity and serves as a starting point for further optimization. While direct and extensive research singling out this compound as a lead scaffold is limited in publicly available literature, its potential can be inferred from studies on structurally analogous compounds.

The thiourea (B124793) moiety (-(NH)₂C=S) is a well-established pharmacophore known for its ability to form hydrogen bonds and interact with various biological targets. The symmetrical nature of this compound, with two identical substituted phenyl rings, offers a bidentate potential for target binding, which can contribute to enhanced affinity and efficacy.

The substituents on the phenyl rings—a chloro group at the meta-position and a methoxy (B1213986) group at the para-position—are critical to its potential as a lead scaffold. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. The methoxy group, an electron-donating group, can impact solubility and metabolic stability.

Research on similar 1,3-disubstituted thiourea derivatives has highlighted their promise. For instance, studies on analogous compounds have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the core structure of this compound possesses the necessary chemical features to be considered a valuable lead scaffold for the development of new anticancer agents. Further screening against a wide array of biological targets is warranted to fully elucidate its potential across different therapeutic and agricultural domains.

Strategies for Enhancing Bioactivity and Molecular Selectivity

Once a lead scaffold like this compound is identified, the next step in rational design involves systematic structural modifications to enhance its desired biological activity and improve its selectivity towards the intended target, thereby minimizing off-target effects.

Structural Modification Strategies:

| Strategy | Rationale | Potential Outcome |

| Modification of Phenyl Ring Substituents | Altering the electronic and steric properties of the molecule to optimize target binding. | Introduction of different electron-withdrawing or electron-donating groups, or varying their positions on the phenyl ring, can fine-tune the bioactivity. For example, replacing the chloro group with a fluoro or bromo group can modulate lipophilicity and binding interactions. |

| Introduction of Asymmetry | Creating a non-symmetrical molecule to explore different binding orientations and potentially increase selectivity. | Replacing one of the 3-chloro-4-methoxyphenyl groups with a different substituted aryl or a heterocyclic ring can lead to more specific interactions with the target protein's binding pocket. |

| Constraining the Molecular Conformation | Reducing the flexibility of the molecule to lock it into a more bioactive conformation. | Incorporating the thiourea moiety into a cyclic system can pre-organize the molecule for optimal binding, potentially increasing potency. |

| Bioisosteric Replacement | Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. | Replacing the sulfur atom of the thiourea group with an oxygen atom (to form a urea (B33335) derivative) or a selenium atom (to form a selenourea (B1239437) derivative) can alter the compound's electronic properties and metabolic stability. |

By employing these strategies, medicinal chemists and agrochemical researchers can generate a library of analogues based on the this compound scaffold. Subsequent screening of these new compounds allows for the establishment of a comprehensive Structure-Activity Relationship (SAR), which guides further optimization efforts towards the development of highly potent and selective agents.

Pharmacokinetic Considerations in Compound Design (e.g., Oral Bioavailability, ADME Properties)

The therapeutic or agricultural success of a compound is not solely dependent on its intrinsic bioactivity; its pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is equally crucial. For this compound and its derivatives, careful consideration of these properties is essential during the design phase to ensure the compound can reach its target in sufficient concentrations and for an appropriate duration.

Key ADME Parameters for Thiourea Derivatives:

| Parameter | Importance | Design Considerations |

| Absorption | Determines how well the compound is absorbed into the bloodstream, particularly after oral administration. | Lipophilicity, solubility, and molecular size are key factors. The methoxy groups in this compound can influence its solubility. Modifications to the scaffold should aim for a balance between lipophilicity for membrane permeability and hydrophilicity for solubility. |

| Distribution | Describes how the compound is spread throughout the body and whether it reaches the target tissues. | Plasma protein binding and tissue permeability are important. Highly lipophilic compounds may accumulate in fatty tissues, while an optimal balance is needed for effective distribution to the site of action. |

| Metabolism | Refers to the chemical modification of the compound by the body's enzymes, which can lead to its activation or inactivation and subsequent excretion. | The thiourea moiety and the methoxy groups can be susceptible to metabolic enzymes. Introducing metabolically stable groups or blocking sites of metabolism can prolong the compound's half-life. |

| Excretion | The process by which the compound and its metabolites are removed from the body. | The route and rate of excretion (e.g., via urine or feces) are important for determining dosing regimens and avoiding accumulation and potential toxicity. |

In silico ADME prediction tools are invaluable in the early stages of drug design to forecast the pharmacokinetic properties of novel analogues of this compound. These computational models can help prioritize the synthesis of compounds with a higher likelihood of possessing favorable drug-like properties, thereby saving time and resources.

Future Prospects for Novel Thiourea-Based Agents in Therapeutic and Agricultural Applications

The versatile thiourea scaffold, exemplified by structures like this compound, holds considerable promise for the future of both medicine and agriculture. The continued exploration of this chemical class is expected to yield novel agents with improved efficacy and safety profiles.

Therapeutic Applications:

The demonstrated cytotoxic potential of some thiourea derivatives against cancer cells positions them as promising candidates for the development of new chemotherapeutic agents. Future research will likely focus on elucidating their precise mechanisms of action, which could involve the inhibition of key enzymes or disruption of cellular signaling pathways. Furthermore, the broad-spectrum biological activity of thioureas suggests their potential as antivirals, antifungals, and antibacterials, addressing the growing challenge of drug resistance.

Agricultural Applications:

In agriculture, the need for new, effective, and environmentally benign pesticides is ever-present. Thiourea derivatives have shown potential as fungicides, herbicides, and insecticides. The rational design of new thiourea-based agrochemicals will aim to enhance their potency against specific pests while minimizing their impact on non-target organisms and the environment. The development of compounds with novel modes of action is particularly important for managing the evolution of resistance in pest populations.

Future Research Directions:

| Area | Focus |

| Target Identification | Utilizing advanced biochemical and proteomic techniques to identify the specific molecular targets of bioactive thiourea derivatives. |

| Mechanism of Action Studies | Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic or pesticidal effects. |

| Delivery Systems | Developing novel formulation and delivery strategies to improve the bioavailability and target-specificity of thiourea-based agents. |

| Combinatorial Chemistry | Employing high-throughput synthesis and screening methods to rapidly explore a vast chemical space around the thiourea scaffold. |

Q & A

Basic: What are the optimal synthetic routes for 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea, and how can purity be ensured?

Methodological Answer:

The compound is synthesized via nucleophilic addition of thiourea to acyl chlorides. A typical protocol involves:

- Reacting 3-chloro-4-methoxybenzoyl chloride with thiourea in a 2:1 molar ratio in anhydrous 1,4-dioxane under nitrogen .

- Stirring at room temperature for 12–24 hours, followed by precipitation in ice-water and recrystallization from ethanol.

Purity Control: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Characterize intermediates (e.g., acyl chlorides) using FT-IR (C=O stretch at ~1750 cm⁻¹) and confirm the final product via H NMR (aromatic protons at δ 6.8–7.5 ppm) and elemental analysis .

Basic: Which spectroscopic techniques are critical for characterizing this thiourea derivative?

Methodological Answer:

- FT-IR: Identify thiourea’s C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- NMR: H NMR confirms substitution patterns (e.g., methoxy groups at δ ~3.8 ppm; aromatic protons split due to chloro/methoxy substituents). C NMR detects thiocarbonyl carbon at δ ~180 ppm .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃Cl₂N₂O₂S: calc. 367.01, observed 367.02) .

Advanced: How can X-ray crystallography resolve structural ambiguities in thiourea derivatives?

Methodological Answer:

- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Apply SHELXT for phase determination via intrinsic phasing .

- Refinement: Use SHELXL for least-squares refinement; analyze torsion angles to confirm non-planarity of the thiourea core (typically 10–20° deviation from planarity) .

- Validation: Check for hydrogen bonding (N-H···S interactions, ~3.0–3.5 Å) and π-stacking (aromatic ring distances ~3.6 Å) using ORTEP-3 .

Advanced: How do computational methods (e.g., DFT) predict electronic properties and noncovalent interactions?

Methodological Answer:

- DFT Setup: Optimize geometry at B3LYP/6-311++G(d,p) level. Compute electrostatic potential (ESP) surfaces to identify electrophilic/nucleophilic sites .

- Noncovalent Interactions: Use NCIplot to visualize weak interactions (van der Waals, hydrogen bonds) via reduced density gradient (RDG) isosurfaces .

- Data Validation: Compare computed IR/NMR spectra with experimental data; deviations >5% may indicate solvation effects or crystal packing .

Advanced: How do substituents (chloro, methoxy) influence the compound’s reactivity and stability?

Methodological Answer:

- Electronic Effects: Methoxy groups donate electron density via resonance, reducing electrophilicity at the thiourea sulfur. Chloro groups withdraw electron density, increasing susceptibility to nucleophilic attack .

- Thermal Stability: Perform TGA-DSC under nitrogen (heating rate 10°C/min). Methoxy groups may lower decomposition onset temperatures (~200–250°C) compared to unsubstituted analogs .

- Hydrolytic Stability: Monitor in DMSO-d₆/D₂O (1:1) via H NMR; chloro substituents increase resistance to hydrolysis compared to nitro derivatives .

Advanced: How can conflicting spectroscopic and computational data be reconciled?

Case Study Example:

- Issue: Computed H NMR chemical shifts for aromatic protons deviate by >0.3 ppm from experimental values.

- Resolution:

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.